molecular formula C18H28ClNO2 B12478431 2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide

Cat. No.: B12478431
M. Wt: 325.9 g/mol
InChI Key: ZUHBJWDLYMASGY-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a chloro-substituted phenoxy group and an ethylhexyl-propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 2-ethylhexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
  • (4-chloro-2-methylphenoxy)acetic acid

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill.

Properties

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-ethylhexyl)propanamide

InChI

InChI=1S/C18H28ClNO2/c1-5-7-8-15(6-2)12-20-18(21)14(4)22-17-10-9-16(19)11-13(17)3/h9-11,14-15H,5-8,12H2,1-4H3,(H,20,21)

InChI Key

ZUHBJWDLYMASGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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